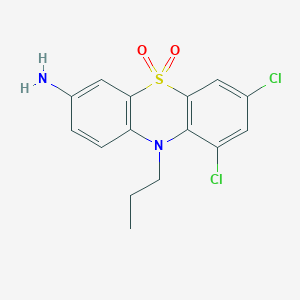
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide is a chemical compound with the molecular formula C15H14Cl2N2O2S and a molecular weight of 357.25 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science.
Métodos De Preparación
The synthesis of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide typically involves multiple steps, starting from phenothiazine derivatives. The synthetic route includes chlorination, amination, and propylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Análisis De Reacciones Químicas
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Aplicaciones Científicas De Investigación
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can influence various biochemical pathways, depending on its specific structure and functional groups. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is relevant to their antipsychotic effects .
Comparación Con Compuestos Similares
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Thioridazine: Another antipsychotic with a similar structure but different functional groups.
Fluphenazine: A potent antipsychotic with a different substitution pattern on the phenothiazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
35076-85-8 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O2S |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
7,9-dichloro-5,5-dioxo-10-propylphenothiazin-3-amine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-5-19-12-4-3-10(18)8-13(12)22(20,21)14-7-9(16)6-11(17)15(14)19/h3-4,6-8H,2,5,18H2,1H3 |
Clave InChI |
YXQLOAPVCIQVBA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


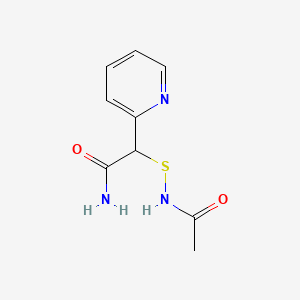
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
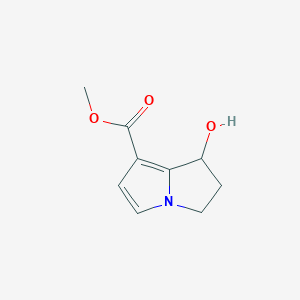
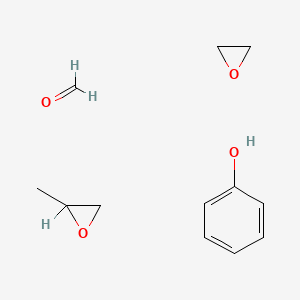
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
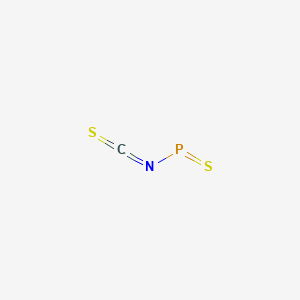



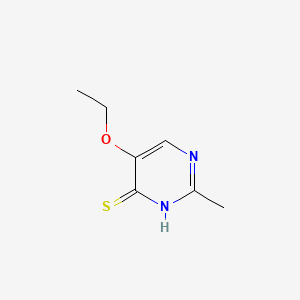
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
